

Application Notes and Protocols: Assessing pAKT Inhibition by Leniolisib Using Western Blot

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Compound of Interest

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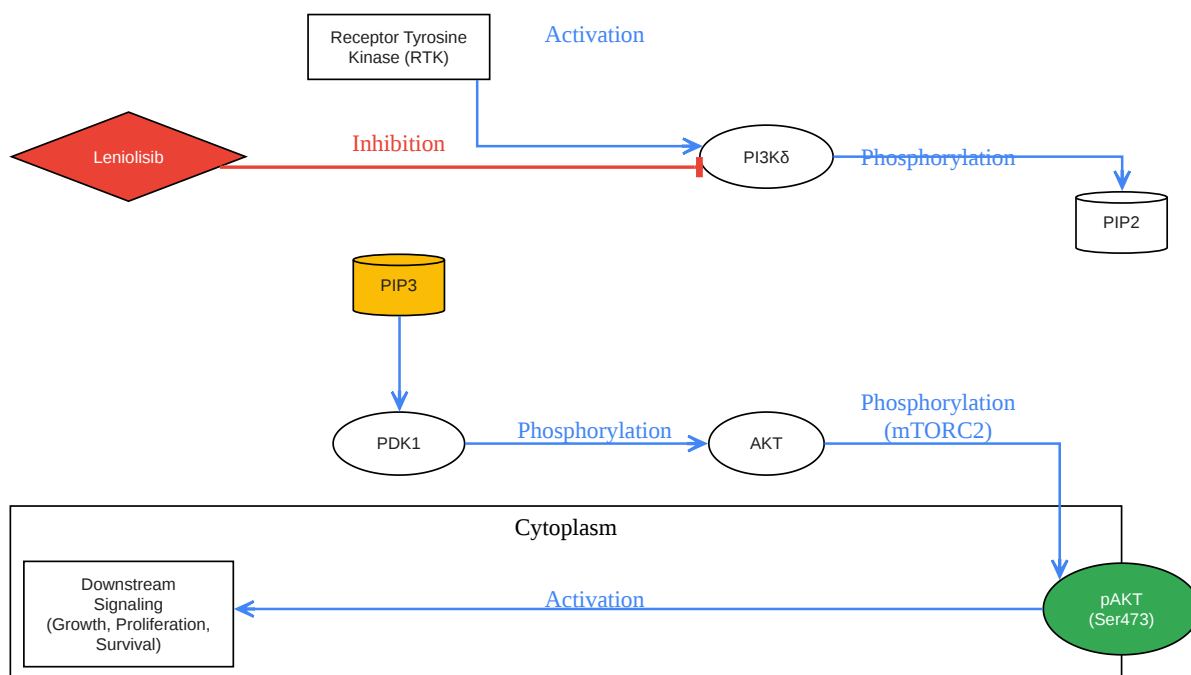
Introduction

Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various diseases, including activated PI3K delta syndrome (APDS).[4][5] Leniolisib selectively inhibits PI3K δ , which is predominantly expressed in hematopoietic cells.[1][6] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] Reduced levels of PIP3 at the plasma membrane lead to decreased recruitment and activation of AKT, a serine/threonine kinase.[7][8] Consequently, the phosphorylation of AKT at key residues, such as Serine 473 (pAKT Ser473), is diminished, resulting in the downregulation of downstream pro-survival and proliferative signaling pathways.[8][9]

Western blotting for phosphorylated AKT (pAKT) is a fundamental method to assess the pharmacodynamic efficacy of PI3K inhibitors like Leniolisib in preclinical models.[9] These application notes provide a detailed protocol for performing a Western blot to measure the levels of pAKT (Ser473) in cultured cells following treatment with Leniolisib.

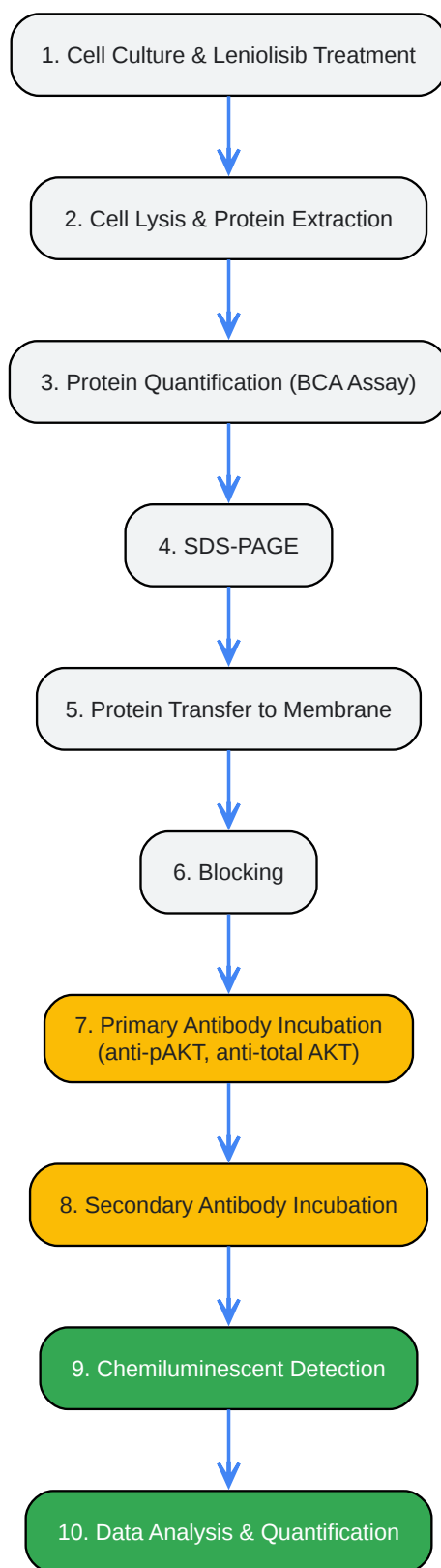
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway, the inhibitory action of Leniolisib, and the experimental workflow for the Western blot protocol.



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Caption: PI3K/AKT signaling pathway and the inhibitory action of Leniolisib.



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